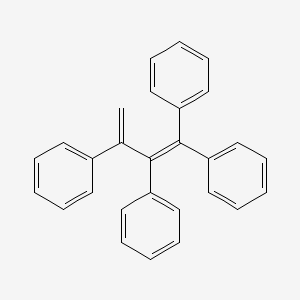

(Triphenylbuta-1,3-dienyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

27236-84-6 |

|---|---|

Molecular Formula |

C28H22 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1,1,3-triphenylbuta-1,3-dien-2-ylbenzene |

InChI |

InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 |

InChI Key |

KLZOQPDGMFKODC-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Triphenylbuta 1,3 Dienyl Benzene

Classical Synthetic Routes to Polyarylbutadienes Relevant to (Triphenylbuta-1,3-dienyl)benzene

Classical methods for the synthesis of polyarylbutadienes, including this compound, have been well-established for decades. These often involve condensation reactions and olefination strategies.

Condensation Reactions in this compound Synthesis

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. A historical synthesis of 1,1,4,4-tetraphenylbutadiene involves the double dehydration of a corresponding diol. wikipedia.org While effective, this method may require harsh conditions.

Cross-Coupling Reactions for Aryl-Butadiene Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to construct the carbon-carbon bonds in polyarylbutadienes. nih.govmdpi.com Several named reactions are particularly relevant:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst. mdpi.comxisdxjxsu.asia For the synthesis of this compound, this could involve the coupling of a vinylboronic acid with an aryl halide or vice versa. A sequential Suzuki-Miyaura coupling/isomerization sequence has been developed for the synthesis of 1,3-dienes from propargyl alcohols and arylboronic acids. acs.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.comnih.govrsc.orgrsc.org This can be used to form one of the double bonds of the butadiene system. A palladium-catalyzed denitrative Mizoroki-Heck reaction between nitroarenes and buta-1,3-dienes has also been reported for synthesizing 1,4-diaryl-1,3-butadienes. acs.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. mdpi.comnih.govpsu.eduresearchgate.net It offers a versatile method for creating the diene framework, and its utility has been demonstrated in the synthesis of complex polyene systems. acs.org

These cross-coupling reactions offer high efficiency and functional group tolerance, making them valuable tools for synthesizing a wide range of substituted butadienes.

Olefination Strategies for Diene Construction

Olefination reactions are a direct and widely used method for constructing carbon-carbon double bonds. mdpi.comencyclopedia.pub

Wittig Reaction: This reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. iitk.ac.inthieme-connect.denih.govnih.gov To construct a diene, a bis-phosphorus ylide can react with two carbonyl compounds. iitk.ac.in The stereochemistry of the resulting double bond can often be controlled by the nature of the ylide and the reaction conditions. nih.govresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion and generally provides excellent E-selectivity for the newly formed double bond. thieme-connect.deorganic-chemistry.org

Julia-Kocienski Olefination: This is another powerful olefination method that involves the reaction of a sulfone with an aldehyde or ketone. acs.orgnih.govresearchgate.netorganic-chemistry.org A modified version of this reaction has been developed to yield 1,3-dienes with predictable E/Z selectivity. organic-chemistry.org

Interactive Table: Comparison of Olefination Strategies for Diene Synthesis

| Reaction | Reagents | Key Features | Stereoselectivity |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Versatile, widely used. iitk.ac.innih.gov | Can be tuned for E or Z isomers. nih.govresearchgate.net |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Often provides higher E-selectivity. thieme-connect.deorganic-chemistry.org | Generally high E-selectivity. organic-chemistry.org |

| Julia-Kocienski Olefination | Sulfone, Aldehyde/Ketone | Good for complex molecules. acs.orgnih.govresearchgate.netorganic-chemistry.org | Can be controlled for E/Z isomers. organic-chemistry.org |

Modern Advances in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and atom-economical methods for constructing polyarylbutadienes.

Organometallic Catalysis in Polyarylbutadiene Synthesis

Organometallic catalysis has revolutionized the synthesis of complex organic molecules, including polyarylbutadienes.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions like Suzuki, Heck, and Stille couplings, as mentioned earlier. rsc.orgsioc-journal.cnnih.govrsc.orgchinesechemsoc.org Recent research has focused on developing more active and selective palladium catalyst systems. For example, palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides provides a direct route to conjugated dienes. rsc.org

Rhodium Catalysis: Rhodium catalysts have shown utility in the synthesis of substituted butadienes. rsc.orgnih.govbohrium.comrsc.orgcuvillier.de For instance, rhodium(III)-catalyzed cross-coupling reactions between N-alkenyl substituted oxindoles and alkenes can produce N-(2E,4Z)-butadiene substituted oxindole (B195798) derivatives with high efficiency and stereoselectivity. rsc.orgrsc.org

Ruthenium Catalysis: Ruthenium catalysts are well-known for their application in olefin metathesis. rsc.orgmdpi.comresearchgate.netcaltech.edu Ring-closing metathesis (RCM) of appropriate diene precursors can be a powerful strategy for constructing cyclic systems containing a butadiene moiety. researchgate.netifpenergiesnouvelles.fr

Cobalt Catalysis: In the presence of substoichiometric amounts of Co2(CO)8, internal bisarylalkynes can undergo reductive dimerization to yield tetraphenylbutadienes. acs.org This method is experimentally simple and provides a useful route to these compounds. acs.org

Interactive Table: Overview of Organometallic Catalysts in Polyarylbutadiene Synthesis

| Metal Catalyst | Key Reaction Types | Advantages |

| Palladium | Cross-Coupling (Suzuki, Heck, Stille), Dehydrogenation. mdpi.comnih.govrsc.orgrsc.org | High efficiency, broad substrate scope. mdpi.comnih.govrsc.orgrsc.org |

| Rhodium | Cross-Coupling, Cycloisomerization. rsc.orgnih.govbohrium.comrsc.org | High stereoselectivity in certain reactions. rsc.orgrsc.org |

| Ruthenium | Olefin Metathesis (RCM, CM). rsc.orgmdpi.comresearchgate.netcaltech.edu | Powerful for ring formation and complex structures. researchgate.netifpenergiesnouvelles.fr |

| Cobalt | Reductive Dimerization. acs.org | Simple procedure for specific substrates. acs.org |

Metal-Free Approaches to this compound and Analogues

The development of metal-free synthetic routes is of significant interest to avoid metal contamination in the final products, which is crucial for applications in electronics and biology. While direct metal-free synthesis of this compound is not extensively documented, analogous metal-free polymerizations of butadiene derivatives suggest potential pathways.

One such approach involves the use of organic catalysts. For instance, the polymerization of monomers containing 1,3-butadiene (B125203) units has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. researchgate.netnih.gov This type of base-catalyzed reaction could potentially be adapted for the synthesis of tetraphenylbutadiene isomers from appropriate precursors. The reaction mechanism is proposed to proceed through a six-membered ring transition state followed by a 1,5-H shift intermediate. nih.gov

Another established metal-free method for creating the 1,1,4,4-tetraphenylbutadiene scaffold involves the double dehydration of 1,1,4,4-tetraphenylbutane-1,4-diol. wikipedia.org This reaction is typically acid-catalyzed and represents a classic approach to the formation of conjugated dienes from diols.

Furthermore, research into the synthesis of functionalized stilbenes and m-terphenyls has highlighted nucleophile-induced, base-encouraged synthetic protocols that operate under mild, metal-free conditions. rsc.orgnih.gov These methods, which involve the ring transformation of 2H-pyran-2-ones, could potentially be explored for the construction of highly substituted butadiene systems. rsc.orgnih.gov

Table 1: Overview of Selected Metal-Free Synthetic Approaches for Analogous Compounds

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α,β-Unsaturated ester/nitrile with an aromatic aldehyde | π-Conjugated polymer with 1,3-butadiene units | nih.gov |

| Acid Catalyst | 1,1,4,4-Tetraphenylbutane-1,4-diol | 1,1,4,4-Tetraphenylbutadiene | wikipedia.org |

| Base-encouraged nucleophilic addition | 4-Amino-6-biphenyl-2H-pyran-2-one and biphenyl (B1667301) ketone | Functionalized m-terphenyls | nih.gov |

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry in the synthesis of substituted butadienes is critical, as the E/Z configuration of the double bonds significantly influences the material's properties. The stereoselective synthesis of specific isomers of tetraphenylbutadiene can be challenging, often leading to mixtures of diastereomers. nih.gov

One strategy to achieve stereoselectivity involves the reductive coupling of alkynes. For example, the reductive coupling of diphenylacetylene (B1204595) using lithium metal, followed by hydrolysis, yields 1,2,3,4-tetraphenylbutadiene. wikipedia.org The stereochemistry of the resulting product can be influenced by the reaction conditions.

For other diene systems, methods have been developed to selectively produce either the (E)- or (Z)-isomer by carefully choosing the reaction conditions. For instance, in the synthesis of nitroalkenes, changing the solvent and temperature in a piperidine-catalyzed condensation can control the stereochemical outcome. organic-chemistry.org While not directly applied to tetraphenylbutadiene, this principle of condition-dependent stereoselectivity is a valuable strategy.

In the context of tetraphenylethylene (B103901) (TPE) analogues, which share structural similarities, stereoselective synthesis has been a focus of research. McMurry coupling reactions, a common method for synthesizing TPE derivatives, often result in a mixture of (E) and (Z) isomers. nih.gov However, strategies to obtain stereopure isomers have been developed, sometimes involving photoisomerization to a thermodynamic equilibrium followed by separation. nih.gov For certain heterocyclic analogues of TPE, a fully stereoselective synthesis of the (E)-isomer has been achieved. nih.govrsc.org

Table 2: Strategies for Stereoselective Synthesis of Dienes and Analogues

| Method | Precursors | Product Isomer(s) | Key Factor for Selectivity | Reference |

| Reductive Coupling | Diphenylacetylene, Lithium | 1,2,3,4-Tetraphenylbutadiene | Reaction conditions | wikipedia.org |

| Piperidine-catalyzed condensation | Aliphatic aldehydes, Nitroalkanes | (E)- or (Z)-nitroalkenes | Solvent and temperature | organic-chemistry.org |

| McMurry Coupling | Ketones | (E)/(Z) mixture of TPE analogues | Often non-selective, requires separation | nih.gov |

| Photoisomerization and Separation | (E)/(Z) mixture | Pure (E) and (Z) isomers | Thermodynamic stability and separation technique | nih.gov |

Synthetic Intermediate Derivatization and Functionalization Pathways

The functionalization of the this compound core is essential for tuning its electronic and physical properties and for its incorporation into larger molecular architectures. Derivatization can occur on the butadiene backbone or on the peripheral phenyl rings.

A powerful strategy for derivatization involves the use of organometallic intermediates. For example, the 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate, formed from the reaction of diphenylacetylene with lithium, is a versatile precursor for various metallacycles through salt metathesis reactions. wikipedia.org This intermediate can react with dichlorides of phosphorus, arsenic, or antimony to form the corresponding five-membered heterocycles. wikipedia.org

Another approach involves the direct functionalization of a pre-formed aromatic system. While direct derivatization of tetraphenylbutadiene itself is not widely reported, methods developed for the closely related tetraphenylene (B3251814) scaffold are instructive. Transition-metal-catalyzed C-H activation has been used to introduce functionalities such as acetate, halogens (Cl, Br, I), and carbonyl groups onto the tetraphenylene core. nih.govbeilstein-journals.org These reactions provide a direct route to monosubstituted derivatives. nih.govbeilstein-journals.org

Furthermore, strategies for the functionalization of benzene (B151609) rings in other complex molecules, such as benzene-1,3,5-tricarboxamides (BTAs), can offer insights. In these systems, functional groups are introduced by starting with a pre-functionalized core, such as 5-aminoisophthalic acid, which simplifies the synthesis and avoids statistical mixtures of products. nih.govrsc.org This approach of using a functionalized building block could be applied to the synthesis of derivatized this compound by employing substituted phenyl precursors in the initial coupling reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of Triphenylbuta 1,3 Dienyl Benzene

Vibrational Spectroscopy (FTIR and Raman) for Mode Assignment and Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within (Triphenylbuta-1,3-dienyl)benzene. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

In-plane and Out-of-plane Bending Vibrations of Phenyl and Butadiene Moieties

The infrared and Raman spectra of this compound are characterized by a series of bands corresponding to the bending vibrations of the constituent phenyl and butadiene units. The in-plane bending vibrations of the C-H bonds in the phenyl rings typically appear in the region of 1000-1300 cm⁻¹. Out-of-plane C-H bending vibrations are also prominent, often observed in the 625-900 cm⁻¹ range, and are sensitive to the substitution pattern of the aromatic rings. semanticscholar.org For instance, the out-of-plane bending can help confirm the positions of the phenyl substituents on the butadiene chain.

The butadiene moiety also contributes a set of characteristic bending vibrations. The in-plane and out-of-plane bending of the olefinic C-H bonds and the C=C-C skeletal deformations give rise to signals that further define the molecule's structure. The conjugation between the phenyl rings and the butadiene backbone can influence the frequencies of these vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Phenyl C-H In-plane Bending | 1000 - 1300 |

| Phenyl C-H Out-of-plane Bending | 625 - 900 |

| Butadiene C-H Bending | Specific data not available in search results |

| Butadiene Skeletal Bending | Specific data not available in search results |

C-H Stretching Vibrations and Ring Breathing Modes in Aromatic Subunits

The high-frequency region of the vibrational spectrum is dominated by C-H stretching vibrations. For the aromatic phenyl groups in this compound, these stretching modes are typically observed in the 3000-3100 cm⁻¹ range. semanticscholar.org The exact positions of these bands can provide subtle information about the electronic environment of the C-H bonds.

A characteristic feature of aromatic rings is the "ring breathing" mode, which involves a symmetric radial expansion and contraction of the carbon skeleton. These vibrations, along with other C-C stretching modes within the phenyl rings, typically appear in the 1400-1600 cm⁻¹ region. The intensity and position of these bands are indicative of the conjugated π-electron system extending across the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic Ring Breathing/Stretching | 1400 - 1600 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the phenyl rings and the butadiene chain. Aromatic protons typically resonate in the downfield region, approximately between 7.0 and 8.0 ppm, due to the deshielding effect of the ring current. libretexts.org The specific chemical shifts and coupling patterns would depend on the substitution pattern and the conformation of the phenyl groups. The olefinic protons of the butadiene core would also have characteristic chemical shifts, influenced by the phenyl substituents.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are typically found between 120 and 150 ppm. researchgate.net The olefinic carbons of the butadiene moiety would also appear in a characteristic region of the spectrum, with their exact shifts being sensitive to the electronic effects of the phenyl groups.

| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Olefinic Protons | Specific data not available in search results |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Olefinic Carbons | Specific data not available in search results |

2D NMR Techniques for Connectivity and Proximity

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. semanticscholar.org Correlation Spectroscopy (COSY) experiments reveal scalar coupling between protons, helping to identify adjacent protons within the phenyl rings and along the butadiene backbone.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. semanticscholar.org These experiments are crucial for assembling the complete carbon framework and confirming the attachment of the phenyl groups to the butadiene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution, by identifying which protons are close to each other in space, even if they are not directly bonded.

X-ray Diffraction Studies for Solid-State Molecular Architecture

While NMR provides detailed information about the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By scattering X-rays off a single crystal of this compound, a diffraction pattern is produced that can be used to calculate the electron density distribution and thus the exact positions of all atoms in the crystal lattice.

This analysis yields precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the solid state. aps.org It can reveal details about the planarity of the butadiene backbone and the rotational angles of the phenyl substituents relative to the diene plane. Furthermore, X-ray diffraction studies illuminate the intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the packing of the molecules in the crystal. iucr.org For substituted butadienes, the solid-state structure can be influenced by steric hindrance between the bulky phenyl groups, leading to twisted conformations.

| Parameter | Information Gained |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles defining the conformation. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

Electronic Structure and Aromaticity in Triphenylbuta 1,3 Dienyl Benzene Systems

Quantum Chemical Studies on π-Conjugation and Electron Delocalization

Quantum chemical methods are indispensable for understanding the intricate electronic landscape of conjugated molecules like TPB. nih.gov These computational tools allow for a detailed analysis of electron distribution, molecular orbital interactions, and the energetic consequences of π-conjugation. nih.gov

The stability of conjugated systems is often explained through the concept of resonance, which describes the delocalization of π-electrons over multiple atoms. wikipedia.orgmrkhemistry.com For TPB, a single Lewis structure is insufficient to represent the true electronic distribution. Instead, it is a hybrid of multiple resonance structures. These structures illustrate the delocalization of the π-electrons from the butadiene backbone across the four phenyl rings.

From a reactivity standpoint, resonance structures can highlight regions of higher or lower electron density. For TPB, resonance contributors can be drawn that place formal charges on the terminal carbons of the butadiene moiety and on the ortho and para positions of the phenyl rings. This suggests that these sites are the most likely to be involved in electrophilic or nucleophilic reactions.

Electron delocalization in TPB occurs through two primary pathways:

Butadiene Backbone: The alternating double and single bonds of the 1,3-butadiene (B125203) core form a classic conjugated system. This allows for π-electron density to be shared along the four-carbon chain, resulting in the central C-C bond having partial double-bond character and being shorter than a typical alkane C-C single bond. pitt.edu

Styrene-like Pathways: Each phenyl group is conjugated with the π-system of the butadiene backbone. This creates extended styrene-like delocalization pathways, allowing for electronic communication between the phenyl rings and the central diene.

Computational Modeling of Electronic Transitions and Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like TPB. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly well-suited for this purpose in large organic molecules. benasque.orgchemrxiv.org

Density Functional Theory (DFT) is a widely used quantum chemical method for determining the electronic structure and equilibrium geometry of molecules. google.com Geometry optimization procedures using DFT find the lowest-energy arrangement of atoms, providing insights into bond lengths, bond angles, and torsional angles. sphinxsai.comyoutube.com For TPB, DFT calculations confirm the non-planar structure, quantifying the twist angles of the phenyl rings relative to the butadiene core. These calculations have been successfully used to study the different stable conformers and crystalline polymorphs of TPB. researchgate.net

Once the optimized geometry is found, DFT can be used to calculate vibrational frequencies. These frequencies correspond to the various stretching, bending, and twisting motions within the molecule and are invaluable for interpreting experimental infrared (IR) and Raman spectra. arxiv.org For example, a combined experimental and theoretical investigation of the Raman spectra of TPB polymorphs used DFT calculations to interpret the surprisingly large differences observed between the various crystalline forms. researchgate.net

Below is a table representing typical parameters and results from a DFT geometry optimization calculation for a molecule like TPB.

| Parameter | Typical Value/Method | Description |

| Functional | B3-LYP, PBE0, ωB97XD | The approximation used for the exchange-correlation energy, crucial for accuracy. |

| Basis Set | 6-31G(d), def2-SVP, aug-cc-pVDZ | The set of functions used to build the molecular orbitals. |

| Optimized C=C Length | ~1.35 Å | The length of the double bonds in the butadiene backbone. |

| Optimized C-C Length | ~1.46 Å | The length of the central single bond in the butadiene, shorter than a typical C-C bond due to conjugation. |

| Calculated Frequencies | 400-3200 cm⁻¹ | The computed vibrational modes of the molecule, corresponding to IR and Raman spectral peaks. |

Note: The bond length values are illustrative and depend on the specific computational level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of medium-to-large molecules. chemrxiv.org It is used to predict electronic absorption spectra (UV-Vis) by calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.govresearchgate.net

In TPB, the lowest energy electronic transitions are typically π → π* in character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Both the HOMO and LUMO are delocalized over the conjugated π-system of the molecule. The energy of this transition determines the position of the primary absorption band in the UV-Vis spectrum. TD-DFT calculations provide the excitation energy (in eV), the corresponding wavelength (in nm), and the oscillator strength (f), which is a measure of the transition's intensity. researchgate.net TPB is known to be an effective wavelength shifter, absorbing UV light and re-emitting it in the visible range, with an emission peak around 430 nm, a direct consequence of its electronic structure. wikipedia.orglbl.gov

The following table outlines the typical output of a TD-DFT calculation for a conjugated system.

| Parameter | Typical Output | Description |

| Excited State | 1, 2, 3... | The calculated excited states, ordered by increasing energy. |

| Excitation Energy | eV | The energy difference between the ground state and the excited state. |

| Wavelength (λ) | nm | The wavelength of light that would induce this electronic transition. |

| Oscillator Strength (f) | Dimensionless | A measure of the probability of the transition occurring. A higher value indicates a more intense spectral peak. |

| Major Contribution | e.g., HOMO → LUMO (95%) | The primary molecular orbitals involved in the electronic transition. |

Aromaticity and Anti-aromaticity Considerations in Polyarylbutadiene Systems

Aromaticity is a key concept in chemistry that describes the special stability of certain cyclic, planar, conjugated molecules that follow Hückel's rule (containing 4n+2 π-electrons). ucalgary.ca Conversely, anti-aromaticity describes the significant instability of cyclic, planar, conjugated systems with 4n π-electrons. bohrium.com

In polyarylbutadienes like TPB, the phenyl rings are the moieties where aromaticity is considered. Each phenyl group is inherently aromatic, possessing a cyclic, planar, and fully conjugated system of 6 π-electrons (n=1 in the 4n+2 rule). ucalgary.ca The substitution of a hydrogen atom on the benzene (B151609) ring with the vinyl group from the butadiene chain influences this aromaticity.

Computational methods can quantify the aromaticity of the rings within the larger molecule using various indices:

Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion calculates the magnetic shielding at the center of a ring. A large negative NICS value (e.g., for benzene) is indicative of strong aromatic character, while a positive value suggests anti-aromaticity. mdpi.comnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the equalization of bond lengths around the ring compared to an ideal aromatic system. nih.govbohrium.com

For TPB, the phenyl rings remain strongly aromatic. However, computational studies on substituted benzenes show that substitution can slightly alter the degree of aromaticity. bohrium.comtsijournals.com The connection to the conjugated butadiene system introduces minor bond length distortions and allows π-electron density to delocalize beyond the ring, which typically leads to a slight reduction in the aromaticity of the phenyl groups compared to unsubstituted benzene. The NICS values for the phenyl rings in TPB would be expected to be strongly negative, confirming their aromaticity, though perhaps slightly less negative than that of benzene itself. The system as a whole is non-aromatic, as the criteria for aromaticity apply specifically to cyclic π-systems. ucalgary.ca

Reactivity Profiles and Mechanistic Investigations of Triphenylbuta 1,3 Dienyl Benzene

Reaction Pathways of the (Triphenylbuta-1,3-dienyl)benzene Framework

The reactivity of the this compound core can be broadly categorized by the reactions targeting its two primary components: the peripheral phenyl rings and the central butadiene backbone.

Electrophilic Aromatic Substitution on Phenyl Rings

The four phenyl rings attached to the butadiene core are susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgminia.edu.egmasterorganicchemistry.com

The butadiene moiety acts as an alkyl-type substituent on the benzene (B151609) rings. Such groups are generally activating and ortho-, para-directing. wikipedia.org This directing effect arises from the ability of the substituent to donate electron density to the aromatic pi-system, which stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions. nih.gov Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur preferentially at the positions ortho and para to the butadienyl substituent. wikipedia.orgminia.edu.egyoutube.com

While specific studies detailing the electrophilic substitution on this compound are not extensively documented, the general principles of SEAr reactions provide a predictive framework for its behavior. nih.gov The reaction rate and regioselectivity would also be influenced by the significant steric hindrance imposed by the multiple bulky phenyl groups, which might favor substitution at the less hindered para position over the ortho positions. wikipedia.org

Addition Reactions to the Butadiene Core

The conjugated double bonds of the butadiene core are sites for addition reactions. Hydrogenation is a key example of this reactivity. Studies on the hydrogenation of conjugated dienes and polyenes, such as polybutadiene, show that the double bonds can be saturated, often with the aid of metal catalysts like rhodium or palladium. nih.govresearchgate.netresearchgate.net For instance, the hydrogenation of 1,2,3,4-tetraphenyl-1,3-butadiene (B157203) has been noted. In related systems, selective hydrogenation of 1,3-butadiene (B125203) can yield butenes, highlighting the potential for controlled additions. rsc.org Given the steric crowding from the four phenyl groups, the accessibility of the double bonds to incoming reagents may be diminished compared to less substituted dienes, potentially requiring more forcing reaction conditions.

Other potential addition reactions include halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl). In conjugated dienes, these reactions can proceed via 1,2-addition or 1,4-addition pathways, leading to different constitutional isomers. masterorganicchemistry.comyoutube.com The reaction mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate, with the final product distribution often being dependent on reaction conditions such as temperature (kinetic vs. thermodynamic control). masterorganicchemistry.com In another example of reactivity, 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) was shown to react with triflamide under oxidative conditions to yield a substituted dihydrofuranone, a complex transformation involving oxidation and phenyl group migration. researchgate.net

Mechanistic Studies of Functionalization Reactions

Mechanistic investigations provide deeper insight into the functionalization of the this compound framework, revealing pathways that involve radical intermediates, concerted cycloadditions, and photochemical transformations.

Radical Reactions of this compound

The conjugated pi-system of this compound can support the formation of stable radical intermediates. The stability of carbon-centered radicals is enhanced by resonance delocalization and kinetic stabilization from steric hindrance. mdpi.comnrel.govyoutube.com The triphenylmethyl (trityl) radical is a classic example of a stable carbon-centered radical, where the unpaired electron is delocalized over three phenyl rings. youtube.com Similarly, a radical formed on the butadiene backbone of tetraphenylbutadiene would be extensively stabilized by resonance across the diene and into the attached phenyl rings.

This propensity to form stable radicals is relevant in its degradation pathways. For example, studies on tetraphenylbutadiene (TPB) as a wavelength shifter have noted its degradation under UV light, a process that likely involves radical intermediates. The presence of radical-stabilizing phenyl groups can facilitate homolytic bond cleavage upon absorption of energy. The stability of any resulting radical intermediates influences their subsequent reaction pathways, which can include dimerization, disproportionation, or reaction with other molecules like oxygen. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Diene System

The conjugated diene system is ideally suited for cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. youtube.com This reaction involves the concerted interaction of the 4 pi-electrons of the diene with the 2 pi-electrons of a dienophile to form a six-membered ring. uzhnu.edu.ua For the reaction to occur, the diene must be able to adopt an s-cis conformation.

The reactivity of tetraphenylbutadiene isomers in Diels-Alder reactions has been documented. A notable example is the reaction of 1,1,4,4-tetraphenyl-1,3-butadiene with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a highly reactive dienophile. This reaction leads to the formation of a bis-adduct, indicating that two sequential Diels-Alder reactions occur. The initial [4+2] cycloaddition is followed by a second cycloaddition to the newly formed cyclohexadiene moiety.

| Diene | Dienophile | Product Type | Key Feature | Source |

|---|---|---|---|---|

| 1,1,4,4-Tetraphenyl-1,3-butadiene | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | anti-Bisadduct | Formation of a double Diels-Alder adduct. |

The steric bulk of the four phenyl groups can significantly influence the diene's ability to achieve the necessary s-cis conformation and the facial selectivity of the dienophile's approach, which in this case leads to a specific anti-bisadduct stereoisomer.

Photochemical Reactions of this compound

The extended chromophore of this compound makes it susceptible to photochemical reactions. Upon absorption of UV light, the molecule is promoted to an excited state, from which it can undergo several transformations. One common photochemical process for conjugated systems is electrocyclization, a pericyclic reaction that forms a sigma bond between the termini of the pi system. wikipedia.orgmasterorganicchemistry.com For a 1,3-butadiene system, this would be a 4-pi electron electrocyclization, leading to a cyclobutene (B1205218) ring. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, with photochemical 4π-electron systems typically proceeding via a disrotatory ring closure. youtube.comimperial.ac.uk

Furthermore, the photochemistry of tetraphenylbutadiene is closely related to that of tetraphenylethylene (B103901) (TPE), a well-known aggregation-induced emission (AIE) luminogen. mit.edunih.gov TPE derivatives are known to undergo photochemical cyclization to form dihydrophenanthrene-type structures. It is plausible that tetraphenylbutadiene could undergo similar intramolecular cyclization reactions involving the phenyl rings.

Studies on the stability of tetraphenylbutadiene (TPB) thin films, used as wavelength shifters in particle detectors, have shown that the material can degrade upon exposure to UV light or when immersed in certain media like liquid xenon. wikipedia.orgepa.gov This degradation suggests that photochemical reactions can lead to the breakdown of the molecular structure, which is a critical consideration for its application in optical and electronic devices. epa.gov

| Property/Reaction | Observation | Implication | Source |

|---|---|---|---|

| Luminescence | Glows blue with an emission peak at 430 nm. | Useful as a wavelength shifter. | wikipedia.org |

| Stability in Liquid Xenon | Film thickness decreased by 24% after 20 hours of immersion. | Suggests some solubility or degradation in the medium. | epa.gov |

| Potential Photoreaction | Electrocyclization | Formation of cyclobutene or dihydrophenanthrene-like structures. | wikipedia.orgyoutube.com |

Thermal Reactions of this compound

Investigations into the thermal behavior of 1,1,4,4-tetraphenyl-1,3-butadiene have established its notable thermal stability. Thermogravimetric and differential scanning calorimetry (TG/DSC) studies have shown that the compound is stable up to a temperature of 232.9 °C. researchgate.net This high thermal stability is attributed to its rigid molecular structure and the strong carbon-carbon bonds within the conjugated system and the aromatic rings.

Beyond this temperature, thermal decomposition is expected to occur. While detailed mechanistic studies on the high-temperature pyrolysis of TPB are not extensively documented in the available literature, general principles of thermal degradation of similar organic compounds suggest that the decomposition process would likely involve the fragmentation of the molecule. A safety data sheet for the compound indicates that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).

Thermal Stability Data for 1,1,4,4-Tetraphenyl-1,3-butadiene

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 203.5 °C | wikipedia.org |

| Decomposition Temperature | > 232.9 °C | researchgate.net |

| Flash Point | 289 °C | wikipedia.org |

Role as a Stoichiometric Reagent in Organic Synthesis

The utility of 1,1,4,4-tetraphenyl-1,3-butadiene as a stoichiometric reagent in organic synthesis, particularly in reactions that typically involve conjugated dienes, is significantly limited by steric factors. The four phenyl groups at the C1 and C4 positions create a sterically crowded environment around the diene system.

One of the most common reactions for conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition to form a six-membered ring. wikipedia.orglibretexts.org For this reaction to proceed, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org However, in the case of TPB, the bulky terminal phenyl substituents are expected to create severe steric hindrance, making the attainment of the necessary s-cis conformation energetically unfavorable. libretexts.orglibretexts.org This steric impediment would likely inhibit the approach of a dienophile, thus rendering TPB unreactive or poorly reactive in typical Diels-Alder reactions under standard conditions. wikipedia.orglibretexts.orglibretexts.org While reactions with highly reactive dienophiles or under forcing conditions cannot be entirely ruled out, there is a lack of specific documented examples of successful Diels-Alder reactions using 1,1,4,4-tetraphenyl-1,3-butadiene as the diene component.

Despite these limitations in cycloaddition reactions, derivatives of 1,1,4,4-tetraphenyl-1,3-butadiene have been synthesized and utilized in specific applications, such as in the development of electrophotographic light-sensitive materials. googleapis.com These syntheses, however, typically involve the construction of the substituted butadiene backbone rather than using TPB as a starting reagent for further transformations. googleapis.comresearchgate.net

Catalytic Applications and Ligand Design in Organometallic Chemistry

While the steric bulk of the phenyl groups in 1,1,4,4-tetraphenyl-1,3-butadiene hinders its reactivity in some contexts, these same properties make it an intriguing candidate for ligand design in organometallic chemistry. The π-electron system of the conjugated diene can coordinate to metal centers, and the phenyl groups can influence the steric and electronic environment of the resulting metal complex.

A notable example of TPB serving as a ligand is in the formation of silver(I) complexes. Research has shown that TPB can coordinate with silver(I) ions to form bridged complexes. In these structures, the π-electron-rich diene acts as a ligand, demonstrating its capability to engage in metal-ligand interactions. This has been explored for the generation of organometallic compounds with one- and two-dimensional frameworks.

Although direct catalytic applications of 1,1,4,4-tetraphenyl-1,3-butadiene complexes are not widely reported, the study of related, less sterically hindered diene complexes provides insights into their potential. For instance, a titanium complex of the related trans,trans-1,4-diphenyl-1,3-butadiene (B188828) has been shown to be a catalyst for the dimerization of butadiene. illinois.edu This suggests that, with appropriate metal centers and reaction conditions, complexes of tetraphenyl-substituted butadienes could potentially exhibit catalytic activity, with the bulky phenyl groups offering a means to control the selectivity of the catalytic process. The design of such catalysts would need to balance the steric demands of the ligand with the coordination requirements of the metal and substrates.

Examples of Metal Complexes with Butadiene Derivatives

| Metal | Diene Ligand | Application/Observation | Reference |

|---|---|---|---|

| Silver(I) | 1,1,4,4-Tetraphenyl-1,3-butadiene | Formation of bridged organometallic complexes | |

| Titanium(II) | trans,trans-1,4-Diphenyl-1,3-butadiene | Catalytic dimerization of butadiene | illinois.edu |

Advanced Research Applications in Chemical Sciences Involving Triphenylbuta 1,3 Dienyl Benzene

Utilization in Organic Electronics and Photonics Research

(Triphenylbuta-1,3-dienyl)benzene and its derivatives have emerged as significant materials in the realm of organic electronics and photonics, finding applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and as highly efficient scintillation materials.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of tetraphenylethene, a structurally related compound, have been investigated for their AIE properties. These materials are often non-emissive when dissolved but become highly fluorescent in the aggregated state, a phenomenon that is advantageous for creating efficient light-emitting layers. For instance, a red luminophor incorporating a 4,7-di(thiophen-2-yl)benzo-2,1,3-thiadiazole core with tetraphenylethene peripheries has been developed for non-doped OLEDs, achieving a high efficiency of up to 3.7%. rsc.org The AIE effect, stemming from the restriction of intramolecular rotation in the solid state, allows for the fabrication of bright and efficient devices.

Organic Solar Cells

Recent research has demonstrated the potential of this compound derivatives in the development of next-generation solar cells. Specifically, two symmetric three-dimensional tetraphenylbutadiene derivatives have been synthesized for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.orgnih.govfigshare.com These molecules, decorated with diphenylamine (B1679370) or triphenylamine (B166846) groups, offer a cost-effective alternative to the commonly used spiro-OMeTAD. acs.orgnih.gov

One of these derivatives, CJ-03, when used as an HTM, resulted in a power conversion efficiency (PCE) of 20.06%, outperforming the spiro-OMeTAD-based cells which showed a PCE of 18.90%. acs.orgnih.gov The distorted, screw-like structure of these TPB-based HTMs contributes to their favorable film-forming properties and charge mobility. acs.org

Table 1: Performance of Perovskite Solar Cells with Tetraphenylbutadiene-based Hole-Transporting Materials

| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| CJ-03 | 20.06% | acs.org, nih.gov |

| CJ-04 | 13.75% | acs.org, nih.gov |

| spiro-OMeTAD (reference) | 18.90% | acs.org, nih.gov |

Scintillation Materials

This compound is a widely utilized wavelength shifter in scintillation detectors, particularly in particle physics experiments involving liquid argon. aps.org Liquid argon scintillates in the vacuum ultraviolet (VUV) region, emitting photons at a wavelength of approximately 127 nm. aps.org Standard photodetectors are not sensitive to this wavelength, necessitating the use of a wavelength shifter. TPB is highly efficient at absorbing these VUV photons and re-emitting them in the visible blue spectrum, with a peak emission around 420-430 nm, which can be readily detected. dntb.gov.ua

The application of thin films of TPB is crucial in experiments searching for dark matter and studying neutrinos. dntb.gov.ua Research has focused on understanding the scintillation properties of TPB itself, including its light yield and decay times when excited by alpha particles, to better characterize and mitigate background signals in these sensitive detectors. dntb.gov.ua Studies have also investigated the time dependence of its emission, revealing both fast and slow decay components that are important for data analysis in these experiments. aps.org

Development of Chemical Sensors and Probes

The fluorescent properties of this compound derivatives make them excellent candidates for the development of chemical sensors and probes. A notable application is in the detection of illicit substances like fentanyl.

Researchers have designed and synthesized a fluorescent probe based on a tetraphenylbutadiene core functionalized with carboxyl and trifluoromethyl groups. mdpi.com This probe operates on a "turn-off" fluorescence mechanism. In the absence of the target analyte, the probe exhibits fluorescence due to its AIE characteristics. mdpi.com However, upon binding with fentanyl or its metabolite norfentanyl, the probe undergoes self-assembly with the analyte, leading to a quenching of its fluorescence. mdpi.com This specific interaction allows for the sensitive and selective detection of these opioids. mdpi.com The unique three-dimensional, "four-leaf spiral" structure of the tetraphenylbutadiene core is key to the spatial matching and recognition of the target molecules. mdpi.com

As a Model System for Studying Extended π-Conjugation

The structure of this compound, with its central butadiene bridge and multiple phenyl rings, provides an excellent platform for fundamental studies of extended π-conjugation and its effects on molecular properties. The rotational freedom of the phenyl groups allows for different conformations, which in turn influence the electronic and photophysical characteristics of the molecule.

Computational and spectroscopic studies have been employed to investigate the various conformers and crystalline polymorphs of 1,1,4,4-tetraphenyl-1,3-butadiene (B72080). researchgate.net These studies have revealed that the molecule can exist in stable conformers with different symmetries, leading to distinct vibrational spectra for each polymorph. researchgate.net This research provides insight into how subtle changes in molecular packing and conformation within a crystal lattice can significantly alter the properties of a π-conjugated system. researchgate.net

Furthermore, the concept of Frenkel excitons, which describes excited states in molecular aggregates, has been applied to understand the behavior of tetraphenylbutadiene crystals. semanticscholar.org By studying how the individual molecular excitations couple within the crystal, researchers can gain a deeper understanding of energy transfer and delocalization in extended π-systems. These fundamental investigations are crucial for the rational design of new organic materials with tailored optical and electronic properties.

Interdisciplinary Research Directions in Chemical Biology (Focus on Chemical Interactions)

The application of this compound and its derivatives extends into the interdisciplinary field of chemical biology, where the focus is on understanding and manipulating biological systems using chemical tools. The development of fluorescent probes for specific biological analytes and for cellular imaging are prominent examples of this.

Building on the principles of aggregation-induced emission, tetraphenylethene-based luminophors have been developed for cellular imaging. rsc.org These molecules can be formulated into nanoparticles that are readily taken up by cells. Once inside the cellular environment, their fluorescence allows for visualization of cellular structures. Importantly, these probes have been shown to have low cytotoxicity, making them suitable for studying living cells. rsc.org

In a more advanced application, bioconjugates of tetraphenylethene have been created for long-term cell tracing. ust.hk By attaching numerous tetraphenylethene units to a biocompatible polymer chain like chitosan, researchers have developed probes that can be internalized by cells. The AIE properties of these bioconjugates cause them to become highly emissive within the cellular environment. ust.hk This allows for the tracking of cells over multiple generations, which is a powerful tool for studying processes like cell division, migration, and cancer progression. ust.hk The chemical interaction of these probes with the intracellular environment, which triggers their fluorescence, is a key aspect of their function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (triphenylbuta-1,3-dienyl)benzene, and how can reaction conditions be optimized?

- Synthetic Routes :

- Palladium-Catalyzed Cross-Coupling : A method analogous to the synthesis of 3-(E-buta-1,3-dienyl)carbazoles involves coupling α-allenols with aryl halides under Pd catalysis. Key parameters include ligand selection (e.g., phosphine ligands) and temperature control (e.g., reflux in toluene) to stabilize intermediates .

- Rhodium-Catalyzed Cycloaddition : As demonstrated in the synthesis of 12'-(E)-1-(buta-1,3-dienyl)benzene, Rh₂(R-DOSP)₄ catalyzes stereoselective [4+3] cycloadditions. Optimal yields (60%) are achieved with slow reagent addition at -78°C and extended reaction times (16–24 hrs) .

- Optimization Strategies :

- Monitor reaction progress via TLC or HPLC to identify incomplete coupling.

- Adjust solvent polarity (e.g., toluene vs. ether) to stabilize reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry by analyzing coupling constants (e.g., J = 10–16 Hz for trans-dienyl protons) and aromatic proton splitting patterns .

- FTIR : Identify conjugated diene stretching vibrations (~1600 cm⁻¹) and phenyl ring modes (~700–900 cm⁻¹) .

- HPLC with Chiral Columns : Resolve enantiomers using SS-WHELK columns (1% i-PrOH in hexane, 1.0 mL/min flow rate) to determine enantiomeric excess (>94% ee in some cases) .

Q. What are the primary research applications of this compound in materials science?

- Organic Electronics : The extended π-conjugation system makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs).

- Polymer Modification : Analogous to polyisoprene-graft-maleic anhydride, this compound could serve as a crosslinker or functional monomer in specialty polymers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of palladium-catalyzed dienylbenzene formation?

- Mechanistic Insights :

- Intermediate Trapping : Computational studies of Pd-catalyzed carbocyclization reveal a Pd⁰/Pdᴵᴵ cycle, with oxidative addition of aryl halides as the rate-limiting step .

- Transition State Analysis : DFT calculations (e.g., B3LYP/6-31G*) can model energy barriers for stereoselective diene formation, aiding ligand design .

- Methodology :

- Use Gaussian or ORCA software packages for geometry optimization and frequency analysis.

- Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for dienylbenzene derivatives be resolved?

- Case Study : Discrepancies in dihedral angles between solution (NMR) and solid-state (X-ray) structures may arise from conformational flexibility.

- Resolution Strategies :

- Perform variable-temperature NMR to assess dynamic effects.

- Use NOESY/ROESY to probe spatial proximity of protons in solution .

- Cross-validate with Hirshfeld surface analysis from X-ray data to identify packing forces distorting geometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Ventilation : Use fume hoods due to potential volatility (analogous to 1,3,5-trichlorobenzene) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with intermediates like brominated analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) .

- Waste Disposal :

- Neutralize halogenated byproducts (e.g., from Rh/Pd catalysts) with aqueous NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.